N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the fluorophenyl group. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazine ring or the fluorophenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in various biological systems.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters. By binding to these transporters, the compound inhibits their function, leading to altered nucleotide synthesis and adenosine regulation . This inhibition can have various downstream effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide stands out due to its unique combination of a piperazine ring and a fluorophenyl group. Similar compounds include 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, which also features a piperazine ring but differs in its additional functional groups and overall structure . These differences contribute to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6OS/c28-20-5-1-3-7-23(20)33-15-13-32(14-16-33)12-11-29-26(35)18-9-10-19-22(17-18)31-27(36)34-24-8-4-2-6-21(24)30-25(19)34/h1-10,17H,11-16H2,(H,29,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJIJXAZGKOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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